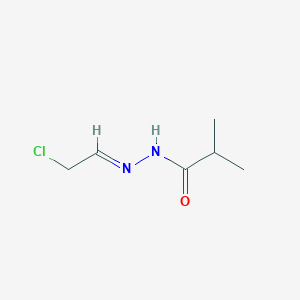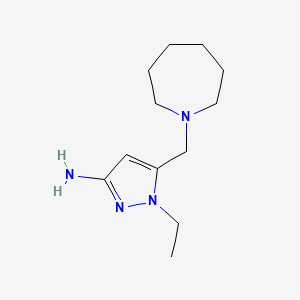
4-(Hydroxymethyl)-3,4-dihydroisochromen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The hydroxymethyl group is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .
Synthesis Analysis
While specific synthesis methods for “4-(Hydroxymethyl)-3,4-dihydroisochromen-1-one” are not available, similar compounds such as 4-(Hydroxymethyl)benzonitrile can be synthesized via hydrosilylation reaction in the presence of Fe complex Bu 4 N [Fe (CO) 3 (NO)] [catalyst] .Molecular Structure Analysis
The molecular structure of a compound can be determined by various techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .Chemical Reactions Analysis
The pyrolysis of [4-(hydroxymethyl)phenoxymethyl]polystyrene (Wang) resin was studied by dynamic simultaneous thermogravimetric analysis (TGA) and derivative thermogravimetry techniques .Scientific Research Applications
- HMF forms during the heating or cooking of sugar-containing foods. Its flavor profile includes notes of caramel and butterscotch. In the food industry, HMF serves as a flavor enhancer and biomarker for food products .
- HMF is a versatile platform chemical. It can be used as a green solvent due to its solubility in both water and organic solvents. Additionally, it serves as a precursor for synthesizing various chemicals, including pharmaceuticals and fine chemicals .
- As a carbon-neutral feedstock, HMF holds promise for biofuel production. Researchers explore its conversion into fuels such as bioethanol and biodiesel, contributing to sustainable energy solutions .
- HMF derivatives find applications in polymer chemistry. For instance, they can be incorporated into resins, coatings, and adhesives. The study of HMF’s thermo-oxidative stability and its role in resin synthesis is an active area of research .
- Researchers have investigated HMF-based MOFs. These porous materials exhibit interesting properties and can be used for gas storage, catalysis, and separation processes. The replacement of HMF-derived ligands within MOFs is an intriguing avenue .
- HMF’s thermal behavior is crucial for safety assessments. Adiabatic 24-hour simulation tests using differential scanning calorimeters (DSC) or accelerating rate calorimeters (ARC) help evaluate the thermal stability of chemical processes involving HMF .
Food Chemistry and Flavoring Agent
Green Solvent and Chemical Synthesis
Biofuel Production
Polymer Chemistry and Resins
Metal-Organic Frameworks (MOFs)
Thermal Safety Assessment
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(hydroxymethyl)-3,4-dihydroisochromen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-5-7-6-13-10(12)9-4-2-1-3-8(7)9/h1-4,7,11H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYPMXGIYFOGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=O)O1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-3,4-dihydroisochromen-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2502255.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2502256.png)








![3-[3-(1,3-Dioxo-2-benzo[de]isoquinolinyl)propylthio]propanoic acid](/img/structure/B2502272.png)


![[4-(Imidazol-1-ylmethyl)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2502277.png)